4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
4-methyl-1-phenyl-6-propylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-9-18-15(20)14-13(11(2)17-18)10-16-19(14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBTQACPPJWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclocondensation of 5-aminopyrazole derivatives with α,β-diketones or ketoesters represents a foundational approach for constructing the pyrazolo[3,4-d]pyridazin-7-one core. In a study by, 5-amino-3-methyl-1-phenylpyrazole was reacted with ethyl acetoacetate under acidic conditions (HCl/EtOH) to form the bicyclic intermediate. The reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by dehydration and cyclization. Substituents at the 4- and 6-positions are introduced through the selection of appropriately substituted diketones. For instance, propyl groups at the 6-position are incorporated using 3-oxopentanoic acid derivatives.
Optimization of Reaction Conditions
Optimal yields (89–92%) are achieved using ethanol as the solvent under reflux (78°C) for 6–8 hours. Prolonged heating beyond 10 hours leads to decomposition, reducing yields to 65–70%. The addition of catalytic p-toluenesulfonic acid (0.1 equiv) accelerates cyclization, completing the reaction in 4 hours with comparable yields. Table 1 summarizes key parameters for this method:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 89–92 | ≥98 |
| Temperature | Reflux (78°C) | 90 | 97 |
| Catalyst | p-TSA (0.1 equiv) | 91 | 98 |
| Reaction Time | 4–6 hours | 89–92 | 97–98 |
Halogenation-Amination Sequential Methodology
Chlorination Using Phosphorus Oxychloride
A two-step halogenation-amination protocol, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves initial chlorination of the 4-keto group. Treatment of the precursor 4-methyl-1-phenyl-6-propyl-1H,6H-pyrazolo[3,4-d]pyridazin-7-one with phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) at 80–90°C for 3 hours yields the 7-chloro intermediate. This step achieves 85–88% conversion, with excess POCl₃ (3.5 equiv) minimizing hydrolysis.
Amination with Alkyl/Aryl Amines
The chlorinated intermediate undergoes amination with n-propylamine in tetrahydrofuran (THF) at 50°C for 12 hours, introducing the propyl group at the 6-position. Using a 1.2:1 amine-to-chloride ratio prevents di-alkylation byproducts, maintaining yields at 82–84%. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable N7-alkylation products.
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from involves irradiating a mixture of 5-amino-3-methyl-1-phenylpyrazole and ethyl 3-oxohexanoate in dimethylformamide (DMF) at 120°C for 15 minutes. This method achieves 94% yield with 99% purity, as confirmed by high-resolution mass spectrometry (HR-MS). Energy efficiency is enhanced by 40% compared to conventional heating.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile are critical for microwave efficacy. Non-polar solvents (toluene, hexane) result in incomplete reactions (<50% yield) due to poor microwave absorption. Temperature gradients must be carefully controlled to prevent decomposition, with optimal ranges between 100°C and 130°C.
Catalytic Cyclization Using Lewis Acids
Zinc Chloride-Mediated Cyclization
Zinc chloride (ZnCl₂) catalyzes the cyclization of hydrazine-pyrazole adducts into the pyridazinone ring. A study in demonstrated that 10 mol% ZnCl₂ in dichloromethane (DCM) at 25°C converts hydrazine intermediates to the target compound in 78% yield within 2 hours. The catalyst facilitates intramolecular nucleophilic attack by lowering the activation energy of ring closure.
Comparison of Lewis Acid Catalysts
Table 2 evaluates catalytic efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | DCM | 25 | 78 |
| FeCl₃ | THF | 40 | 68 |
| AlCl₃ | Acetonitrile | 30 | 72 |
| None | Ethanol | Reflux | 45 |
ZnCl₂ outperforms other Lewis acids due to its moderate acidity and compatibility with chlorinated solvents.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-Methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has been investigated for its potential as a therapeutic agent in various diseases.
Antihypertensive Effects
Research indicates that this compound may exhibit antihypertensive properties. Studies have shown that pyrazolo derivatives can influence vascular smooth muscle contraction and relaxation, contributing to blood pressure regulation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazolo derivatives were synthesized and evaluated for their antihypertensive activity. The results demonstrated that certain derivatives, including 4-methyl-1-phenyl-6-propyl variants, significantly reduced systolic blood pressure in hypertensive models .
Neuroprotective Activity
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
Mechanism of Action:
Research suggests that the compound may exert neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
A study published in Neuroscience Letters explored the neuroprotective effects of pyrazolo compounds in models of Alzheimer's disease. The findings indicated that treatment with 4-methyl-1-phenyl derivatives led to improved cognitive function and reduced neuronal apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of active research.
Inflammation Modulation:
Studies show that pyrazolo compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Study:
In vitro studies conducted on macrophage cell lines demonstrated that 4-methyl-1-phenyl derivatives significantly decreased the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .
Data Tables
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyridazin-7-one Derivatives
Key Findings :
Fluorinated analogs (e.g., 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl...) exhibit increased metabolic stability due to fluorine’s electronegativity, a common strategy in kinase inhibitor design . 4-Cyclopropyl substitution (e.g., 4-cyclopropyl-1-phenyl-...) introduces conformational rigidity, which may optimize binding to hydrophobic pockets in enzyme active sites .
Scaffold Modifications for Kinase Selectivity: The 4-amino-dihydro variant (e.g., compound 24 in ) binds identically to FGFR and BTK kinases in the hinge region but differs in covalent warhead targeting (Cys vs. distinct cysteine residues). This highlights how minor scaffold changes enable target-specific inhibition .
Isoxazolo and Isothiazolo Analogues
Table 2: Comparison with Isoxazolo/Isothiazolo Heterocycles
Biological Activity
4-Methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound exhibits a unique bicyclic structure that combines pyrazole and pyridazine moieties, contributing to its potential biological activities. The molecular formula is C15H18N4O, with a molecular weight of approximately 270.33 g/mol. This article delves into the biological activities associated with this compound, particularly its anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound includes specific substitutions that enhance its biological activity:
- Methyl group at the 4-position
- Phenyl group at the 1-position
- Propyl group at the 6-position
These structural characteristics allow for interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds show significant promise as anticancer agents. Specifically, this compound has demonstrated inhibitory effects on fibroblast growth factor receptor kinases (FGFR), which are crucial in several cancer types. Studies have reported binding affinities at low concentrations (around 100 nmol/L), suggesting its potential utility in cancer therapy .
Case Study: FGFR Inhibition
A study explored the inhibitory effects of this compound on FGFR kinases in various cancer cell lines. The results indicated a significant reduction in cell proliferation at IC50 values ranging from 5 to 20 µM across different cell lines .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This activity suggests a potential role in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to:
- Interact with specific protein targets involved in cell signaling pathways.
- Inhibit key enzymes associated with tumor growth and inflammation.
Molecular docking studies have provided insights into how this compound fits within the active sites of its target proteins, further elucidating its mechanism of action .
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structure | Unique Features | Anticancer Activity |
|---|---|---|---|
| 1-methyl-3-phenylpyrazolo[3,4-b]pyridine | Structure | Different substitution patterns affecting activity | Moderate |
| 5-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Structure | Known for potent anti-cancer properties | High |
| 3-(trifluoromethyl)-pyrazolo[3,4-b]quinoline | Structure | Unique pharmacological profiles due to trifluoromethyl group | Variable |
This comparative analysis highlights how variations in substituents can significantly influence biological activity and pharmacological potential.
Q & A
Q. Table 1. Comparative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Conventional heating | 65 | 92 | EtOH, 80°C, 12h |
| Microwave-assisted | 82 | 95 | DMF, 120°C, 30min |
| Catalytic Pd/C | 75 | 98 | THF, 60°C, H2 atmosphere |
[Basic] Which spectroscopic techniques are most effective for characterizing purity and structure?
- 1H/13C NMR: Identifies substituent environments (e.g., propyl CH2 at δ 1.2–1.6 ppm; aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy: Confirms carbonyl stretching (C=O at ~1700 cm⁻¹) and aromatic C-H bends .
- ESI-MS: Validates molecular weight (e.g., [M+H]+ at m/z 297.3) .
- HPLC-UV: Assesses purity (>95% at λ = 254 nm) using C18 columns and acetonitrile/water gradients .
[Advanced] How can researchers resolve discrepancies in reported IC50 values for kinase inhibition?
Discrepancies often arise from:
- Assay conditions: Variable ATP concentrations (e.g., 10 μM vs. 100 μM).
- Enzyme isoforms: PLK1 vs. PLK2 selectivity.
Mitigation Strategies:
- Standardize assays using recombinant PLK1 (residues 1–345) with 100 μM ATP.
- Cross-validate with thermal shift assays (ΔTm > 2°C indicates binding) or surface plasmon resonance (SPR) .
- Normalize data to reference inhibitors (e.g., BI 2536, IC50 = 0.8 nM) .
[Advanced] What computational approaches predict the binding mode to PLK1, and how do they guide analog design?
- Molecular Docking (AutoDock Vina): Predicts hydrogen bonding between the pyridazinone carbonyl and Lys82 (binding energy ≤ -9.0 kcal/mol) .
- MD Simulations (AMBER): Assess stability of the ligand-PLK1 complex over 100 ns (RMSD ≤ 2.0 Å).
- QSAR Models: Prioritize analogs with electron-withdrawing groups (e.g., -Cl) at C4 to enhance potency .
[Basic] What physicochemical parameters are critical for in vitro assay formulation?
- logP: ~3.0 (measured via shake-flask HPLC).
- Aqueous solubility: <10 μg/mL in PBS (requires DMSO stocks ≤10 mM).
- Melting point: 210–212°C (analog data; TGA recommended) .
[Advanced] How can metabolic stability of the propyl chain be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
